lifirafenib
Overview
Description
Preparation Methods
The synthesis of BGB-283 involves a series of chemical reactions to create a fused tricyclic benzoimidazole compound. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to exceed a purity of 99%, as measured by proton nuclear magnetic resonance, liquid chromatography-mass spectrometry, and high-performance liquid chromatography .
Chemical Reactions Analysis
BGB-283 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the functional groups of the compound to enhance its activity.
Substitution: Common reagents and conditions used in these reactions include strong acids or bases to facilitate the substitution of functional groups.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have enhanced or modified biological activity.
Scientific Research Applications
BGB-283 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of RAF kinases and EGFR.
Biology: Researchers use BGB-283 to understand the molecular mechanisms of cancer cell proliferation and survival.
Medicine: BGB-283 is under clinical investigation for its potential to treat various cancers, including colorectal cancer and hepatocellular carcinoma. .
Industry: The compound is being explored for its potential use in developing new cancer therapies.
Mechanism of Action
BGB-283 exerts its effects by inhibiting the activity of RAF kinases and EGFR. This inhibition prevents the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation and survival. By blocking this pathway, BGB-283 effectively reduces cancer cell growth and induces apoptosis. The compound also inhibits RAF dimer formation and EGFR feedback activation, making it a potent antitumor agent .
Comparison with Similar Compounds
BGB-283 is compared with other RAF inhibitors such as vemurafenib, dabrafenib, and sorafenib. Unlike these first-generation inhibitors, BGB-283 targets both RAF kinases and EGFR, providing a broader spectrum of activity. This dual inhibition makes BGB-283 unique and potentially more effective in treating cancers with complex signaling pathways .
Similar Compounds
Vemurafenib: A BRAF V600E inhibitor used in the treatment of melanoma.
Dabrafenib: Another BRAF V600E inhibitor with similar applications.
Sorafenib: A multikinase inhibitor targeting RAF and vascular endothelial growth factor receptor (VEGFR), used in treating hepatocellular carcinoma.
BGB-283’s unique ability to inhibit both RAF kinases and EGFR sets it apart from these similar compounds, offering a promising therapeutic option for various cancers.
Properties
IUPAC Name |
5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVZQXSRKHBM-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446090-79-4 | |
Record name | Lifirafenib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifirafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14773 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LIFIRAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.